molecular formula C9H10ClNO3 B7017920 N-(4-chloro-2-hydroxyphenyl)-2-methoxyacetamide

N-(4-chloro-2-hydroxyphenyl)-2-methoxyacetamide

Cat. No.: B7017920
M. Wt: 215.63 g/mol
InChI Key: WJPPVKJIHASAJH-UHFFFAOYSA-N
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Description

N-(4-chloro-2-hydroxyphenyl)-2-methoxyacetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a hydroxy group, and a methoxyacetamide group attached to a phenyl ring

Properties

IUPAC Name

N-(4-chloro-2-hydroxyphenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-14-5-9(13)11-7-3-2-6(10)4-8(7)12/h2-4,12H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPPVKJIHASAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-hydroxyphenyl)-2-methoxyacetamide typically involves the reaction of 4-chloro-2-hydroxyaniline with methoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-hydroxyphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-(4-chloro-2-oxophenyl)-2-methoxyacetamide.

    Reduction: Formation of N-(2-hydroxyphenyl)-2-methoxyacetamide.

    Substitution: Formation of N-(4-amino-2-hydroxyphenyl)-2-methoxyacetamide.

Scientific Research Applications

N-(4-chloro-2-hydroxyphenyl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, such as bacterial infections and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-hydroxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyacetamide groups can form hydrogen bonds with biological molecules, affecting their structure and function. The chloro group can participate in electrophilic interactions, further modulating the compound’s activity. These interactions can lead to the inhibition of enzymes or receptors involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-hydroxyphenyl)acetamide
  • N-(4-chloro-2-hydroxyphenyl)-2-ethoxyacetamide
  • N-(4-chloro-2-hydroxyphenyl)-2-propoxyacetamide

Uniqueness

N-(4-chloro-2-hydroxyphenyl)-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development.

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